The Piperazin-2-one Core: A Technical Guide for Drug Discovery Professionals
The Piperazin-2-one Core: A Technical Guide for Drug Discovery Professionals
The piperazin-2-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its inherent structural features, combining a lactam functionality with a basic nitrogen atom, provide a versatile platform for the development of novel therapeutic agents. This technical guide offers an in-depth overview of the physicochemical properties, synthesis, reactivity, and biological significance of the piperazin-2-one core, intended for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The piperazin-2-one core possesses a unique combination of properties that make it an attractive scaffold for drug design. The presence of hydrogen bond donors and acceptors, along with a tunable basic center, allows for the modulation of pharmacokinetic and pharmacodynamic properties.
Table 1: Physicochemical Properties of Piperazin-2-one
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂O | [1] |
| Molecular Weight | 100.12 g/mol | [1][2] |
| Melting Point | 136-140 °C | [2] |
| Boiling Point | 164 °C / 5 mmHg | [2] |
| XLogP3 | -1.1 | [1] |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Predicted pKa | 15.47 ± 0.20 | [2] |
Synthesis of the Piperazin-2-one Core
Several synthetic routes to the piperazin-2-one core have been established. Two common and effective methods are highlighted below.
Experimental Protocol 1: Synthesis from Ethylenediamine (B42938) and Ethyl Chloroacetate (B1199739)
This is a classical and straightforward method for the preparation of the unsubstituted piperazin-2-one core.
Methodology:
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Reaction Setup: In a reaction vessel, dissolve ethylenediamine in a suitable solvent such as ethanol.
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Addition of Reagent: Slowly add a solution of ethyl chloroacetate to the ethylenediamine solution at room temperature with constant stirring. An excess of ethylenediamine is typically used.
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Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
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Cyclization: After the initial substitution reaction is complete, the excess ethylenediamine and solvent are removed under reduced pressure. The resulting intermediate is then redissolved in a suitable solvent and heated to induce cyclization.
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Work-up and Purification: The reaction mixture is cooled, and any precipitated salts are removed by filtration. The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield pure piperazin-2-one.[3]
Experimental Protocol 2: Cascade Synthesis of Substituted Piperazin-2-ones
A more recent and efficient one-pot method involves a metal-promoted cascade reaction to produce substituted piperazin-2-ones.[4][5]
Methodology:
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Reaction Mixture: To a reaction vessel, add a chloro allenylamide, a primary amine, an aryl iodide, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Cs₂CO₃), and a silver salt (e.g., AgNO₃) in a suitable solvent like acetonitrile.[5]
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Reaction Conditions: The mixture is heated to 85–90 °C for approximately 16 hours.[5]
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Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The resulting residue is then purified by column chromatography to isolate the desired substituted piperazin-2-one derivative.[5]
Characterization of the Piperazin-2-one Core
Standard spectroscopic techniques are employed to confirm the structure and purity of the piperazin-2-one core.
Experimental Protocol 3: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR (in CDCl₃): The proton NMR spectrum of piperazin-2-one typically shows signals corresponding to the methylene (B1212753) protons of the piperazine (B1678402) ring. The chemical shifts are approximately δ 3.03 (t), 3.37 (td), and 3.52 (s) ppm. A broad singlet for the NH protons is also observed.[2]
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¹³C NMR (in CDCl₃): The carbon NMR spectrum will show characteristic peaks for the three distinct methylene carbons at approximately δ 42.31, 43.05, and 49.83 ppm, and a downfield signal for the carbonyl carbon around δ 170.00 ppm.[2]
Infrared (IR) Spectroscopy:
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The IR spectrum will exhibit a characteristic strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. N-H stretching vibrations will appear as a broad band in the region of 3200-3400 cm⁻¹.
Biological Significance and Signaling Pathways
The piperazine-2-one scaffold is a key component in a variety of biologically active molecules. Derivatives have shown promise as inhibitors of several important signaling pathways implicated in cancer and other diseases.
BCR-ABL Kinase Inhibition
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML). Several piperazine-containing compounds have been developed as BCR-ABL inhibitors. The piperazine-2-one moiety can be incorporated to modulate solubility and cell permeability, as well as to form key interactions within the ATP-binding site of the kinase.[6]
Src Kinase Inhibition
Src family kinases are non-receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and survival. Overexpression or constitutive activation of Src is common in many cancers. Piperazine derivatives have been investigated as Src inhibitors, and the piperazin-2-one core can be utilized to optimize binding affinity and selectivity.[7]
PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many human cancers. Piperazine-containing molecules have been developed as potent inhibitors of PI3K, where the piperazine-2-one moiety can contribute to the overall pharmacological profile of the compound.[8]
Drug Discovery Workflow
The development of novel drugs based on the piperazin-2-one core typically follows a structured workflow, from initial hit identification to lead optimization and preclinical evaluation.
References
- 1. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Piperazinone | 5625-67-2 [chemicalbook.com]
- 3. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
- 4. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. thieme-connect.com [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
- 7. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
